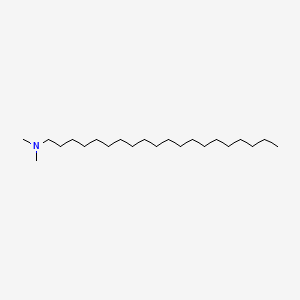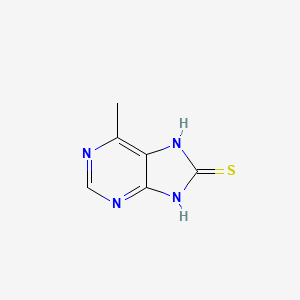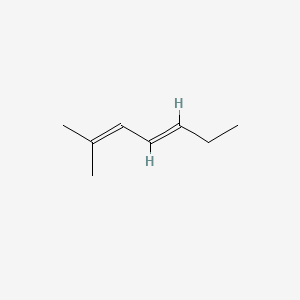
Dimethylhexadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethylhexadiene is an organic compound with the molecular formula C8H14. It is a type of diene, which means it contains two double bonds in its structure. This compound is known for its various isomers, including 2,5-dimethyl-2,4-hexadiene and 2,5-dimethyl-1,4-hexadiene . This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Dimethylhexadiene can be synthesized through several methods. One common synthetic route involves the use of isobutylene and isobutyraldehyde as starting materials. These compounds undergo a series of reactions, including aldol condensation and dehydration, to form this compound . Another method involves the use of isobutanol, which can be converted to this compound through a series of chemical reactions, including oxidation and dehydration . Industrial production methods often involve the use of catalysts to increase the yield and efficiency of the reaction .
Chemical Reactions Analysis
Dimethylhexadiene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen, oxygen, and halogens. For example, this compound can be hydrogenated to form dimethylhexane, a saturated hydrocarbon . In oxidation reactions, this compound can be converted to dimethylhexadienone, a compound with a ketone functional group . Substitution reactions can involve the replacement of hydrogen atoms with halogens, such as chlorine or bromine, to form halogenated derivatives of this compound .
Scientific Research Applications
Dimethylhexadiene has several applications in scientific research. In chemistry, it is used as a starting material for the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and kinetics . In biology, this compound is used as a model compound to study the effects of dienes on biological systems. In industry, this compound is used in the production of polymers and other materials .
Mechanism of Action
The mechanism of action of dimethylhexadiene involves its interaction with various molecular targets and pathways. In chemical reactions, this compound can act as a nucleophile, donating electrons to electrophilic species. This allows it to participate in addition and substitution reactions. In biological systems, this compound can interact with enzymes and other proteins, affecting their activity and function . The exact molecular targets and pathways involved in these interactions are still being studied, but they are believed to involve the formation of reactive intermediates and the modulation of cellular signaling pathways .
Comparison with Similar Compounds
Dimethylhexadiene is similar to other dienes, such as butadiene and hexadiene. it is unique in its structure and reactivity. Unlike butadiene, which has four carbon atoms, this compound has eight carbon atoms and two methyl groups, which affect its chemical properties and reactivity . Compared to hexadiene, this compound has additional methyl groups, which can influence its stability and reactivity in chemical reactions . These differences make this compound a valuable compound for studying the effects of structural variations on chemical reactivity and biological activity.
Properties
CAS No. |
54612-24-7 |
|---|---|
Molecular Formula |
C8H14 |
Molecular Weight |
110.20 g/mol |
IUPAC Name |
(4E)-2-methylhepta-2,4-diene |
InChI |
InChI=1S/C8H14/c1-4-5-6-7-8(2)3/h5-7H,4H2,1-3H3/b6-5+ |
InChI Key |
ZXLUFQJSMQSMTR-AATRIKPKSA-N |
Isomeric SMILES |
CC/C=C/C=C(C)C |
Canonical SMILES |
CCC=CC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


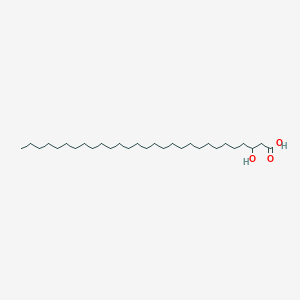
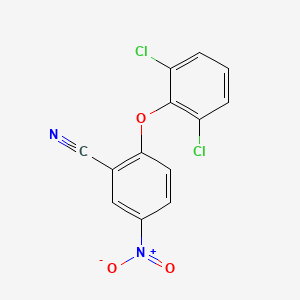
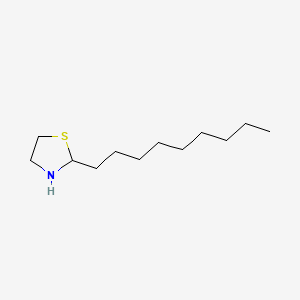
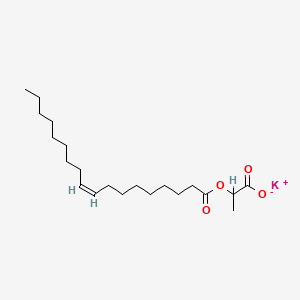
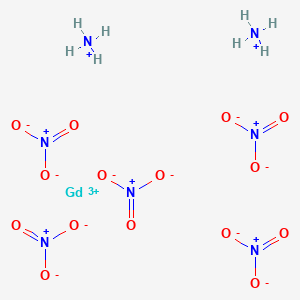
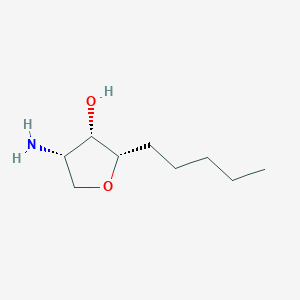


![butanedioic acid;6-[4-[2-[[(2S)-3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]-2-methylpropyl]phenoxy]pyridine-3-carboxamide](/img/structure/B12642568.png)

![benzenesulfonic acid;4-[(2S)-4-prop-2-enylmorpholin-2-yl]phenol](/img/structure/B12642590.png)
![14-Hydroxy-6-methyl-2-oxabicyclo[10.4.0]hexadeca-1(12),6,13,15-tetraen-3-one](/img/structure/B12642592.png)
